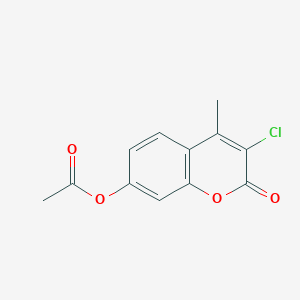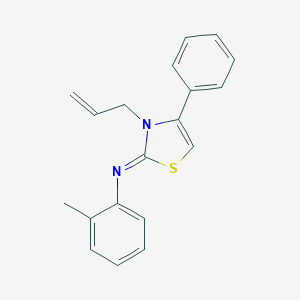
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline is an organic compound featuring a thiazole ring, an aniline moiety, and an allyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides and a base such as sodium hydride.
Coupling with Aniline: The final step involves coupling the thiazole derivative with 2-methylaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the double bond in the allyl group, leading to various reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the aniline moiety, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Reduced thiazole derivatives or saturated allyl groups.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
科学的研究の応用
Chemistry
In chemistry, (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and aniline moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with molecular targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-chloroaniline
- (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-bromoaniline
- (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-fluoroaniline
Uniqueness
Compared to similar compounds, (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline stands out due to the presence of the methyl group on the aniline moiety. This methyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for various applications.
特性
IUPAC Name |
N-(2-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-13-21-18(16-10-5-4-6-11-16)14-22-19(21)20-17-12-8-7-9-15(17)2/h3-12,14H,1,13H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLPKQVEHJPZRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
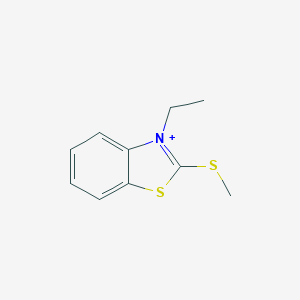
![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)
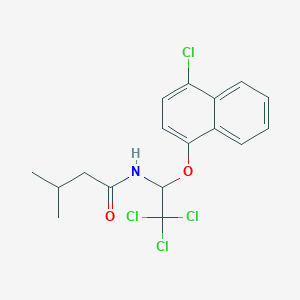
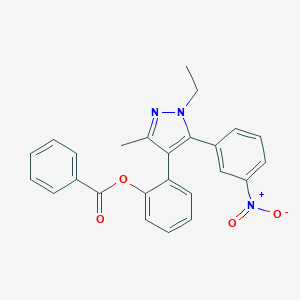
![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)

![2-fluoro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]acetamide](/img/structure/B377207.png)
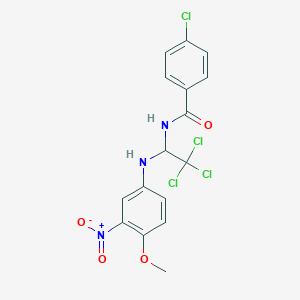
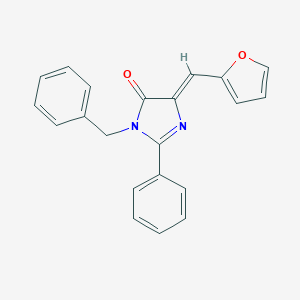
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B377213.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B377214.png)
![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B377215.png)
